molecular formula C7H6NNaO5S B152858 Sodium (4-nitrophenyl)methanesulfonate CAS No. 36639-50-6

Sodium (4-nitrophenyl)methanesulfonate

Cat. No. B152858
CAS RN: 36639-50-6
M. Wt: 239.18 g/mol
InChI Key: SXZUSZBEGNFCDZ-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of nitro-substituted aromatic compounds can be achieved through various methods. One such method involves the displacement polymerization between bis(4-chloro-3-nitrophenyl) sulfone and anhydrous sodium sulfide in N-methyl-2-pyrrolidone at 200°C, resulting in a nitro-substituted polysulfide sulfone. This polymer is soluble in aprotic solvents and has been characterized using elemental analysis, IR, and 1H-NMR spectroscopies, as well as viscometry .

Molecular Structure Analysis

The molecular structure of N-(4-nitrophenyl)methanesulfonamide (4NPMSA) closely resembles that of N-phenylmethanesulfonamide (PMSA) and N-(3-nitrophenyl)methanesulfonamide, with slight variations in geometric parameters. The presence of a nitro group at the para position does not alter the space group, which remains the same as that of PMSA. The N-H hydrogen atom and the methylsulfonyl group are positioned trans to each other across the benzene ring plane, facilitating the availability of the amide hydrogen atom to receptor molecules during biological activity. The molecules are linked into centrosymmetric dimers through N-H...O hydrogen bonds .

Chemical Reactions Analysis

The aromatization of 1,4-dihydropyridines to their corresponding pyridine derivatives can be effectively carried out using a combination of methanesulfonic acid and sodium nitrite in the presence of wet SiO2. This reaction proceeds under mild and heterogeneous conditions, yielding excellent results. This demonstrates the potential of sodium (4-nitrophenyl)methanesulfonate to act as an oxidizing agent in specific chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium (4-nitrophenyl)methanesulfonate derivatives can be inferred from related compounds. For instance, the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) forms an ion pair in the crystal structure, where the N-H protons of the protonated TBD molecule are hydrogen-bonded with sulfonyl oxygens. The lengths of these hydrogen bonds are significant, and the structure of the complex in the solid state is well-reflected in its FT-IR spectrum. The complex's behavior in different solvents, such as chloroform and acetonitrile, suggests dissociation and formation of new structures, indicating solvent-dependent properties .

Scientific Research Applications

Methane Emissions and Environmental Impact

  • Mitigation of Methane Emissions : Research on sulfate-containing amendments in rice fields shows a potential mitigation strategy for reducing methane (CH4) emissions. The application of sulfate-containing amendments, such as those based on methanesulfonate salts, can significantly reduce methane emissions, a potent greenhouse gas, from agricultural sources (Denier van der Gon et al., 2001).

Chemical Synthesis and Applications

  • Synthesis of Diols : The synthesis and applications of compounds like 1,3-dihydroxynaphthalene highlight the versatility of methanesulfonate derivatives in chemical synthesis. Such compounds play crucial roles in various chemical processes, including dye production and pharmaceutical synthesis, showcasing the utility of methanesulfonate derivatives in organic chemistry (Zhang You-lan, 2005).

Environmental Applications

  • Photocatalysis for Pollution Mitigation : The oxidation of sulfur compounds via photocatalysis, involving compounds like methanesulfonates, has been explored for reducing the impact of nauseous sulfur compounds in the environment. Such approaches indicate the potential for methanesulfonate derivatives to be involved in environmental cleanup efforts, highlighting their role in mitigating pollution through advanced oxidative processes (Cantau et al., 2007).

Biotechnological Applications

  • Value Addition via Methanotrophs : Research into methanotrophs, bacteria capable of utilizing methane as a carbon source, points to the potential of using methane and possibly methanesulfonate derivatives in biotechnological applications. These include producing single-cell proteins, biopolymers, and other valuable compounds, demonstrating the intersection of microbiology and chemical engineering for sustainable production processes (Strong et al., 2015).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H3353. Precautionary statements include P261, P280, and P305+P351+P3383.


Future Directions

The future directions for Sodium (4-nitrophenyl)methanesulfonate are not explicitly detailed in the search results. However, the catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials4, which could suggest potential future research directions.


Please note that the information provided is based on the available search results and may not be exhaustive. For more detailed information, please refer to the original sources or consult with a chemical expert.


properties

IUPAC Name

sodium;(4-nitrophenyl)methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO5S.Na/c9-8(10)7-3-1-6(2-4-7)5-14(11,12)13;/h1-4H,5H2,(H,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZUSZBEGNFCDZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)[O-])[N+](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6NNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415653
Record name sodium (4-nitrophenyl)methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (4-nitrophenyl)methanesulfonate

CAS RN

36639-50-6
Record name sodium (4-nitrophenyl)methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium (4-nitrophenyl)methanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A suspension of 100g (463 mmol, 1.0 equiv.) of 4-nitrobenzyl bromide and 64.2 g (509 mmol, 1.1 equiv.) of sodium sulfite in 500 mL of methanol and 500 mL of water was heated to reflux. The progress of the reaction was monitored by TLC. When the bromide was consumed, the reaction mixture was allowed to cool to room temperature. The product precipitated and was collected by filtration. It was thoroughly dried for sixteen hours at 65° C. at 0.05 mm Hg to give 100 g (90%) of sodium 4-nitrobenzyl sulfonate.
[Compound]
Name
100g
Quantity
463 mmol
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reactant
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0 (± 1) mol
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64.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
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Reaction Step One
Name
Quantity
500 mL
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solvent
Reaction Step One

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